Dapivirine-d11

Description

Structure

3D Structure

Properties

IUPAC Name |

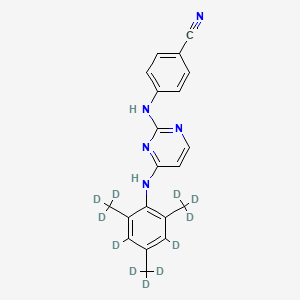

4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAYIAGXTHKHNT-UXJCIKOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Dapivirine-d11 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated in vaginal rings for sustained topical delivery.[1][2][3][4][5] The accurate quantification of Dapivirine in various biological matrices is paramount for pharmacokinetic studies, adherence monitoring, and overall efficacy assessment of these delivery systems.[1][2][6][7] This technical guide provides an in-depth exploration of the purpose and application of Dapivirine-d11 in research, focusing on its critical role as an internal standard in bioanalytical assays.

Core Purpose of this compound: An Ideal Internal Standard

This compound is a stable, isotopically labeled version of Dapivirine where eleven hydrogen atoms have been replaced with deuterium. This structural modification is the cornerstone of its utility in modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Its primary purpose is to serve as an internal standard (IS) .[1][9]

An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Dapivirine) that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[9] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:[8][9]

-

Correction for Variability: It accurately corrects for variations that can occur during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.[8][9]

-

Similar Behavior: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response to Dapivirine.[8][9] This ensures that any loss or enhancement of the analyte signal during the analytical process is mirrored by the internal standard.

-

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the accuracy and precision of the quantitative results are significantly improved.[1][10][11]

Application in Dapivirine Quantification: Bioanalytical Workflow

The quantification of Dapivirine in biological matrices such as plasma, cervicovaginal fluid, and tissue is a critical component of clinical and preclinical research.[1][3][6][7][12] this compound is integral to the validated LC-MS/MS methods used for this purpose.

A typical bioanalytical workflow for the quantification of Dapivirine using this compound as an internal standard is depicted below.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Dapivirine in human plasma, synthesized from published research.[1][13]

Sample Preparation

-

Aliquoting: Aliquot 100 µL of human plasma (or other biological matrix) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a working solution of this compound in a suitable solvent (e.g., acetonitrile) to each sample to achieve a final concentration of, for instance, 2.5 ng/mL.[1]

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma. Vortex mix thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL of 20% acetonitrile in water with 0.1% formic acid).

Liquid Chromatography

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A common choice is a Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size).[1][12]

-

Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute Dapivirine and this compound, followed by a re-equilibration step. For example, starting at 20% B, increasing to 50% B over 1 minute.[12]

-

Flow Rate: A representative flow rate is 0.5 mL/min.

-

Column Temperature: Typically maintained at ambient temperature.[1]

Tandem Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor ion to product ion transitions for both Dapivirine and this compound.

-

Dapivirine Transition (example): m/z 330.1 → 144.1

-

This compound Transition (example): m/z 341.2 → 155.2 (Note: The exact m/z values can vary slightly based on the specific deuteration pattern and instrument calibration).

-

-

Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve maximum sensitivity for both the analyte and the internal standard.

Data Presentation: Quantitative Performance Metrics

The use of this compound as an internal standard allows for the development of robust and sensitive bioanalytical methods. The performance of these assays is characterized by several key quantitative parameters, which are summarized in the tables below based on published data for Dapivirine quantification in various matrices.[1][11][12]

Table 1: Assay Performance for Dapivirine in Human Plasma

| Parameter | Value | Reference |

| Analytical Measuring Range | 20 - 10,000 pg/mL | [1][11] |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [1][6] |

| Intra-assay Precision (%CV) | 5.58 - 13.89% | [1][11] |

| Inter-assay Precision (%CV) | 5.23 - 13.36% | [1][11] |

| Intra-assay Accuracy (% Deviation) | -5.61 to 0.75% | [1][11] |

| Inter-assay Accuracy (% Deviation) | -4.30 to 6.24% | [1][11] |

Table 2: Assay Performance for Dapivirine in Cervicovaginal Fluid (on Polyester Swab)

| Parameter | Value | Reference |

| Analytical Measuring Range | 0.25 - 125 ng/swab | [12] |

| Lower Limit of Quantification (LLOQ) | 0.250 ng/swab | [6][12] |

| Intra-assay Precision (%CV) | 1.7 - 12.9% | [12] |

| Inter-assay Precision (%CV) | 8.2 - 11.2% | [12] |

| Intra-assay Accuracy (% Deviation) | -8.4 to 7.6% | [12] |

| Inter-assay Accuracy (% Deviation) | -8.9 to 6.3% | [12] |

Logical Relationships in Quantitative Analysis

The fundamental principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard across a range of concentrations. This relationship is what enables accurate quantification.

Conclusion

This compound is an indispensable tool in the research and development of Dapivirine-based HIV prevention strategies. Its role as a deuterated internal standard in LC-MS/MS bioanalytical methods is critical for obtaining high-quality, reliable data on the pharmacokinetic profile of Dapivirine. The use of this compound ensures the accuracy and precision required to assess drug delivery, adherence, and ultimately, the efficacy of this important antiretroviral agent. The methodologies and performance metrics presented in this guide underscore the robustness of analytical techniques that incorporate stable isotope-labeled internal standards, solidifying their place as a cornerstone of modern bioanalysis.

References

- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greater dapivirine release from the dapivirine vaginal ring is correlated with lower risk of HIV‐1 acquisition: a secondary analysis from a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. natap.org [natap.org]

- 4. WHO recommends the dapivirine vaginal ring as a new choice for HIV prevention for women at substantial risk of HIV infection [who.int]

- 5. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1 trial to assess the safety, acceptability, pharmacokinetics and pharmacodynamics of a novel dapivirine vaginal film - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Synthesis and Isotopic Labeling of Dapivirine-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isotopic labeling of Dapivirine-d11. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection.[1][2][3] Isotopic labeling, particularly with deuterium, is a critical tool in drug development for studying pharmacokinetics, metabolism, and as internal standards in analytical assays. This document outlines a plausible synthetic route for this compound, detailed experimental protocols, and the mechanism of action of Dapivirine.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of a key deuterated intermediate, 2,4,6-trimethylaniline-d11. This intermediate is then coupled with a pyrimidine derivative to yield the final product. The overall synthetic strategy is based on established methods for the synthesis of Dapivirine.

Table 1: Summary of Proposed Synthetic Steps and Hypothetical Quantitative Data

| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Hypothetical Yield (%) | Hypothetical Isotopic Purity (%) |

| 1 | Nitration | Mesitylene-d12 | Nitric acid, Sulfuric acid | 2,4,6-Trimethyl-1-nitrobenzene-d11 | 90 | >99 |

| 2 | Reduction | 2,4,6-Trimethyl-1-nitrobenzene-d11 | H2, Pd/C | 2,4,6-Trimethylaniline-d11 | 95 | >99 |

| 3 | Intermediate Synthesis | 4-Amino-2,6-dichloropyrimidine, 4-Aminobenzonitrile | Sodium hydride | 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile | 85 | N/A |

| 4 | Final Coupling | 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile, 2,4,6-Trimethylaniline-d11 | p-Toluenesulfonic acid | This compound | 75 | >99 |

Detailed Experimental Protocols

The following are proposed detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trimethyl-1-nitrobenzene-d11

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place Mesitylene-d12 (1.0 eq) in a suitable solvent such as dichloromethane.

-

Nitration: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2,4,6-Trimethylaniline-d11

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,4,6-Trimethyl-1-nitrobenzene-d11 (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50 psi. Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain 2,4,6-Trimethylaniline-d11, which can be used in the next step without further purification if the purity is high.

Step 3: Synthesis of 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile

-

Reaction Setup: To a solution of 4-Amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

-

Addition of Aminobenzonitrile: After stirring for 30 minutes, add a solution of 4-Aminobenzonitrile (1.0 eq) in DMF dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 80°C.

-

Reaction Monitoring: Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system.

Step 4: Synthesis of this compound

-

Reaction Setup: In a sealed tube, combine 4-((2-Chloro-6-aminopyrimidin-4-yl)amino)benzonitrile (1.0 eq), 2,4,6-Trimethylaniline-d11 (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the mixture to 150-160°C.

-

Reaction Monitoring: Monitor the formation of this compound by LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action of Dapivirine

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This action halts the viral replication process.

Caption: Mechanism of action of Dapivirine as an NNRTI.

References

An In-depth Technical Guide to the Structural and Mechanistic Differences Between Dapivirine and Dapivirine-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Dapivirine and its deuterated analog, Dapivirine-d11. It delves into their structural distinctions, physicochemical properties, and the anticipated impact of deuteration on the pharmacokinetic and pharmacodynamic profiles of Dapivirine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of antiviral agents and the application of isotopic labeling in drug discovery.

Core Structural Differences and Physicochemical Properties

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a diarylpyrimidine structure.[1][2] Its deuterated isotopologue, this compound, is strategically modified by replacing eleven hydrogen atoms with deuterium. The IUPAC name for this compound is 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile, which precisely indicates the positions of deuterium substitution. These substitutions are on the three methyl groups and two positions on the aniline ring.

The primary structural difference lies in the replacement of protium (¹H) with deuterium (²H), which imparts a greater mass to the molecule. This seemingly subtle change can have significant effects on the molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a key step in drug metabolism.[3][4]

Below is a table summarizing the key structural and computed physicochemical properties of both compounds.

| Property | Dapivirine | This compound | Data Source |

| Molecular Formula | C₂₀H₁₉N₅ | C₂₀H₈D₁₁N₅ | PubChem |

| Molecular Weight | 329.4 g/mol | 340.5 g/mol | PubChem |

| IUPAC Name | 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile | 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | PubChem |

| XLogP3-AA | 4.8 | 4.8 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 5 | 5 | PubChem (Computed) |

| Rotatable Bond Count | 3 | 3 | PubChem (Computed) |

Experimental Protocols

While specific experimental data directly comparing Dapivirine and this compound is not yet publicly available, this section outlines detailed methodologies that would be employed for their synthesis, characterization, and comparative evaluation, based on established protocols for similar compounds.

Synthesis of this compound

A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general approach is outlined below:

Objective: To synthesize this compound with high isotopic purity.

Materials:

-

Deuterated 2,4,6-trimethylaniline (mesitylamine-d11)

-

2-amino-4-chloro-pyrimidine

-

4-aminobenzonitrile

-

Appropriate solvents and catalysts

Procedure:

-

Synthesis of deuterated 2,4,6-trimethylaniline: This key intermediate would be synthesized using commercially available deuterated precursors, for example, through the reduction of a corresponding nitromesitylene derivative using a deuterium source or by H/D exchange reactions on 2,4,6-trimethylaniline under specific catalytic conditions.

-

Coupling Reaction: The deuterated trimethylaniline would then be coupled with 2-amino-4-chloro-pyrimidine in a nucleophilic aromatic substitution reaction.

-

Final Coupling: The resulting intermediate would be subsequently coupled with 4-aminobenzonitrile to yield the final product, this compound.

-

Purification and Characterization: The final product would be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.

Analytical Characterization and Comparative Analysis

Objective: To quantify and compare the physicochemical and pharmacokinetic properties of Dapivirine and this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the quantification of Dapivirine in biological matrices and can be adapted for the comparative analysis of Dapivirine and this compound.[5][6][7][8][9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

For pharmacokinetic studies, plasma, tissue, or other biological samples would be collected at various time points after administration of either Dapivirine or this compound.

-

Proteins are precipitated from the samples using a solvent like acetonitrile.

-

The supernatant is then evaporated and reconstituted in the mobile phase.

-

A known concentration of an internal standard (e.g., a different isotopologue of Dapivirine like Dapivirine-d4) is added to each sample for accurate quantification.[5]

-

-

Chromatographic Separation:

-

The extracted samples are injected into the LC system.

-

A C18 reverse-phase column is typically used for separation.

-

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The instrument is operated in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Dapivirine, this compound, and the internal standard. The distinct mass-to-charge ratios of Dapivirine and this compound allow for their simultaneous detection and quantification.

-

In Vitro Pharmacodynamic Comparison: HIV Reverse Transcriptase Inhibition Assay

Objective: To compare the inhibitory activity of Dapivirine and this compound against HIV-1 reverse transcriptase.

Methodology: A commercially available or in-house developed HIV-1 Reverse Transcriptase Assay would be utilized.[10][11][12][13][14]

Procedure:

-

Reaction Setup: A reaction mixture containing a template-primer, deoxynucleotides (dNTPs), and HIV-1 reverse transcriptase enzyme is prepared in a microplate.

-

Inhibitor Addition: Serial dilutions of Dapivirine and this compound are added to the reaction wells.

-

Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

-

Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, including colorimetric assays, fluorescent probes, or qPCR.[13]

-

Data Analysis: The concentration of each compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated and compared.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the comparison of Dapivirine and this compound.

Caption: Dapivirine's mechanism of action as a non-nucleoside reverse transcriptase inhibitor.

References

- 1. Dapivirine | C20H19N5 | CID 214347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of dapivirine vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual quantification of dapivirine and maraviroc in cervicovaginal secretions from ophthalmic tear strips and polyester-based swabs via liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abnova.com [abnova.com]

- 11. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profoldin.com [profoldin.com]

- 13. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Mechanism of Action of Dapivirine-d11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dapivirine and the pivotal role of its deuterated analog, Dapivirine-d11, as an internal standard in quantitative bioanalysis. This document delves into the principles of stable isotope-labeled internal standards, detailed experimental protocols for Dapivirine quantification, and a summary of relevant quantitative data.

Introduction to Dapivirine

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a microbicide to prevent the sexual transmission of the Human Immunodeficiency Virus Type 1 (HIV-1). It is formulated in a flexible silicone vaginal ring that slowly releases the drug over a month, providing a discreet and long-acting method of HIV prevention for women.

Dapivirine, like other NNRTIs, functions by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding is non-competitive with respect to the nucleoside triphosphates. The binding of Dapivirine induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA. This effectively halts the viral replication process at an early stage.

Caption: Mechanism of action of Dapivirine as an NNRTI.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. While published methods predominantly utilize Dapivirine-d4 (²H₄-dapivirine), the principles described here are directly applicable to this compound.

A deuterated internal standard like this compound is chemically identical to Dapivirine but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium atoms. This subtle difference is key to its function:

-

Co-elution: Dapivirine and this compound have nearly identical physicochemical properties, causing them to behave similarly during sample preparation (e.g., extraction) and chromatographic separation. This ensures they elute from the chromatography column at virtually the same time.

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in the LC-MS/MS instrument's performance will affect both the analyte and the internal standard to the same extent.

-

Mass Spectrometric Differentiation: Despite co-eluting, the mass spectrometer can distinguish between Dapivirine and this compound based on their different mass-to-charge ratios (m/z).

-

Accurate Quantification: By measuring the ratio of the analyte's response to the internal standard's response, the variability is normalized, leading to highly accurate and precise quantification. This compensates for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte.[1]

Caption: Principle of using a deuterated internal standard.

Experimental Protocols for Dapivirine Quantification

The following protocols are based on validated LC-MS/MS methods for the quantification of Dapivirine in human plasma and breast milk, using a deuterated internal standard.[1][2]

-

Spiking: To 100 µL of human plasma, add a known amount of Dapivirine-d4 solution in acetonitrile as the internal standard.

-

Protein Precipitation: Add 500 µL of acetonitrile to each well of a 96-well filtration plate containing the plasma samples.

-

Incubation: Incubate the mixture for 5 minutes at room temperature.

-

Elution: Apply a vacuum to elute the analyte and internal standard into a 96-well collection plate.

-

Evaporation: Evaporate the eluents to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

-

Pre-treatment: Combine 0.2 mL of breast milk with 0.15 mL of Dapivirine-d4 in acetonitrile and 0.7 mL of n-hexane to disrupt fat globules.

-

Incubation and Centrifugation: Mix and incubate at room temperature for 30 minutes, followed by centrifugation at 2000 x g for 10 minutes.

-

Solid Phase Extraction (SPE): Add the supernatant to a pre-conditioned Oasis MCX 96-well SPE plate.

-

Washing: Wash the SPE plate to remove interferences.

-

Elution: Elute Dapivirine and the internal standard from the SPE plate.

-

Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data and Method Parameters

The following tables summarize the key quantitative data and parameters from validated LC-MS/MS methods for Dapivirine.

Table 1: LC-MS/MS Method Parameters for Dapivirine Quantification

| Parameter | Human Plasma Method[1] | Breast Milk Method[2] |

| LC Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm | Waters BEH C8, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 50% Mobile Phase B | Not specified in detail |

| Flow Rate | Not specified | Not specified |

| Injection Volume | 10 µL | Not specified |

| Mass Spectrometer | API 4000 | API 5000 |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive ESI |

| Monitored Transition (Dapivirine) | m/z 330.4 → 158.1 (quantifier) | Not specified |

| Monitored Transition (Dapivirine-d4 IS) | m/z 334.3 → 119.0 | Not specified |

Table 2: Performance Characteristics of Dapivirine Quantification Methods

| Parameter | Human Plasma Method[1] | Breast Milk Method[2] |

| Analytical Range | 20 - 10,000 pg/mL | 10 - 1,000 pg/mL |

| Intra-assay Precision (%CV) | 5.58 - 13.89% | ≤ 14.6% |

| Inter-assay Precision (%CV) | 5.23 - 13.36% | ≤ 14.6% |

| Intra-assay Accuracy (% Deviation) | -5.61 to 0.75% | ≤ ± 12.7% |

| Inter-assay Accuracy (% Deviation) | -4.30 to 6.24% | ≤ ± 12.7% |

Experimental Workflow Visualization

Caption: Bioanalytical workflow for Dapivirine quantification.

Conclusion

The use of this compound (or other deuterated analogs like Dapivirine-d4) as an internal standard is indispensable for the accurate and reliable quantification of Dapivirine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The detailed LC-MS/MS methods, validated according to regulatory guidelines, provide the sensitivity and specificity required for pharmacokinetic and clinical studies of this important HIV prevention drug. This technical guide provides researchers and drug development professionals with the fundamental knowledge and practical details to implement robust bioanalytical assays for Dapivirine.

References

- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Research Applications of Dapivirine-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of Dapivirine-d11, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Dapivirine. This document is intended to serve as a valuable resource for researchers in pharmacology, virology, and drug metabolism, as well as professionals involved in the development of antiviral therapeutics.

Introduction to Dapivirine and its Deuterated Analog

Dapivirine is a potent NNRTI that specifically targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), thereby inhibiting its replication.[1][2] Its deuterated form, this compound, is a stable isotope-labeled compound that serves as an invaluable tool in bioanalytical studies. The incorporation of eleven deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from the unlabeled drug by mass spectrometry. This property makes this compound an ideal internal standard for the accurate quantification of Dapivirine in various biological matrices.

Commercial Availability of this compound

This compound is available for research purposes from several specialized chemical suppliers. While catalog availability and stock levels may vary, the following companies are recognized as potential sources:

-

Santa Cruz Biotechnology, Inc.

-

US Biological Life Sciences

-

Alfa Chemistry

-

Toronto Research Chemicals (TRC)

-

Cayman Chemical

Researchers are advised to contact these suppliers directly to obtain the most current information on product availability, pricing, and to request a certificate of analysis.

Technical Data and Specifications

Detailed technical specifications for this compound, including purity and isotopic enrichment, are critical for its effective use in quantitative assays. While specific values should be obtained from the supplier's certificate of analysis for a particular lot, representative data for the non-deuterated Dapivirine can provide a useful reference.

Table 1: Representative Technical Data for Dapivirine

| Parameter | Value | Source |

| Purity | ≥98% | Cayman Chemical[3] |

| Molecular Formula | C20H19N5 | Cayman Chemical[3] |

| Molecular Weight | 329.4 g/mol | Cayman Chemical[3] |

| Formulation | A crystalline solid | Cayman Chemical[3] |

| Solubility (DMF) | ~0.3 mg/mL | Cayman Chemical[3][4] |

| Solubility (DMSO) | ~0.2 mg/mL | Cayman Chemical[3][4] |

| Storage | -20°C | Cayman Chemical[3][4] |

| Stability | ≥ 4 years | Cayman Chemical[3][4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1329613-10-6[5][6] |

| Molecular Formula | C20H8D11N5[5] |

| Molecular Weight | 340.47 g/mol [5] |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Dapivirine, as an NNRTI, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme.[7] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.[7] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the integration of the viral genetic material into the host cell's genome and halting the replication cycle.[3][8][9]

Caption: Mechanism of HIV-1 replication and its inhibition by Dapivirine.

Experimental Protocol: Quantification of Dapivirine in Biological Matrices using this compound as an Internal Standard

The following protocol provides a general methodology for the quantification of Dapivirine in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[10][11] This method is crucial for pharmacokinetic and drug metabolism studies.

5.1. Materials and Reagents

-

Dapivirine analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

5.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a specific amount (e.g., 10 µL of a 100 ng/mL solution) of this compound in methanol.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

5.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate Dapivirine and this compound from matrix components.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dapivirine and this compound. These transitions need to be optimized on the specific mass spectrometer being used.

-

5.4. Data Analysis

-

Quantify the concentration of Dapivirine in the samples by calculating the peak area ratio of Dapivirine to this compound and comparing it to a standard curve prepared in the same biological matrix.

Caption: Experimental workflow for Dapivirine quantification.

Conclusion

This compound is a critical tool for researchers engaged in the preclinical and clinical development of Dapivirine. Its commercial availability enables the development of robust and reliable bioanalytical methods essential for understanding the pharmacokinetics, safety, and efficacy of this important anti-HIV agent. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. For specific applications and troubleshooting, it is recommended to consult the relevant scientific literature and the technical support of the respective suppliers.

References

- 1. What is Dapivirine used for? [synapse.patsnap.com]

- 2. Dapivirine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Dapivirine Ring - Wikipedia [en.wikipedia.org]

- 7. Reverse Transcriptase Inhibitors & Their Resistance.pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Dapivirine-d11: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Dapivirine-d11, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that confirms that a specific batch of a product meets its predetermined specifications. For an active pharmaceutical ingredient (API) like this compound, the CoA provides a detailed summary of the quality control testing performed.

Representative Certificate of Analysis for this compound

The following table summarizes the typical tests, specifications, and results that would be presented on a Certificate of Analysis for a batch of this compound.

| Test | Specification | Result | Method |

| Appearance | White to off-white powder | Conforms | Visual |

| Identification by HPLC | The retention time of the sample corresponds to that of the reference standard | Conforms | HPLC-UV |

| Identification by Mass Spectrometry | The mass spectrum of the sample corresponds to that of the reference standard | Conforms | LC-MS/MS |

| Purity by HPLC | ≥ 98.0% | 99.8% | HPLC-UV |

| Related Substances by HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Conforms | HPLC-UV |

| Residual Solvents | Meets the requirements of USP <467> | Conforms | Gas Chromatography (GC) |

| Heavy Metals | ≤ 20 ppm | Conforms | ICP-MS |

| Loss on Drying | ≤ 1.0% | 0.2% | USP <731> |

| Assay (on dried basis) | 98.0% - 102.0% | 100.5% | HPLC-UV |

| Melting Point | 217-219 °C[1] | 218 °C | USP <741> |

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[2] |

| Molecular Formula | C₂₀H₈D₁₁N₅[1] |

| Molecular Weight | 340.47 g/mol [1] |

| CAS Number | 1329613-10-6[1][2] |

| Solubility | Soluble in DMSO[3]. Poorly soluble in water[4][5]. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections describe the key experimental protocols for purity determination and identification.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to quantify its content (assay).

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm[6].

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Prepare a sample solution of the this compound batch to be tested at the same concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

-

The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.

-

Identification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This highly sensitive and specific method is used to confirm the identity of this compound.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecule [M+H]⁺ to a specific product ion. For this compound, the precursor ion would be m/z 341.2 and product ions would be monitored.

-

Procedure:

-

Prepare a dilute solution of this compound in the mobile phase.

-

Infuse the solution into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

-

Inject the sample into the UHPLC-MS/MS system and acquire data in MRM mode.

-

The identity is confirmed by the presence of the correct precursor-to-product ion transition at the expected retention time.

-

Mechanism of Action and Signaling Pathway

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI)[7][8][9]. It acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus preventing the replication of the virus[7].

Caption: Mechanism of HIV-1 inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a batch of this compound to generate a Certificate of Analysis.

Caption: Workflow for this compound Certificate of Analysis generation.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. This compound | C20H19N5 | CID 71315182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Development of solid dispersion systems of dapivirine to enhance its solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Dapivirine used for? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Dapivirine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Dapivirine in Human Breast Milk Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a topical microbicide, primarily in the form of a vaginal ring, to prevent HIV-1 transmission in women.[1] As this preventative measure may be used by breastfeeding mothers, it is crucial to understand the extent of Dapivirine's excretion into breast milk to assess potential infant exposure. This application note provides a detailed, validated protocol for the sensitive and specific quantification of Dapivirine in human breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Dapivirine-d11 (or a similar deuterated analog like ²H₄-dapivirine). The method described is based on established protocols for the analysis of Dapivirine in this matrix and is intended for researchers, scientists, and drug development professionals.[1][2]

Principle

This method employs a sample preparation procedure involving protein precipitation and lipid removal, followed by reversed-phase liquid chromatography for the separation of Dapivirine and the internal standard from endogenous breast milk components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte and has similar ionization efficiency, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of the analytical method, as established in validation studies.[1][2]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Analytical Measuring Range | 10 – 1000 pg/mL |

| Regression Model | Weighted Linear Regression (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%DEV) |

| Lower Limit of Quantitation (LLOQ) | 10 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |

| Low QC | 30 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Medium QC | 300 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| High QC | 800 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

%CV = Percent Coefficient of Variation; %DEV = Percent Deviation from Nominal Concentration

Experimental Protocols

Materials and Reagents

-

Dapivirine analytical standard

-

This compound (or ²H₄-dapivirine) internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

n-Hexane

-

Drug-free human breast milk (for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)

Preparation of Stock and Working Solutions

-

Dapivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapivirine in acetonitrile.

-

Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Dapivirine Working Solutions: Serially dilute the Dapivirine stock solution with acetonitrile to prepare working solutions at appropriate concentrations for spiking into breast milk to create calibration standards and quality controls.

-

Internal Standard Working Solution (e.g., 750 pg/mL): Dilute the internal standard stock solution with acetonitrile to the final working concentration.[1]

Sample Preparation

-

Aliquoting: To 200 µL of breast milk sample (calibrator, QC, or unknown), add a specified volume of the internal standard working solution.

-

Lipid Disruption: Add 100 µL of n-hexane to the sample, vortex vigorously, and centrifuge.[3]

-

Protein Precipitation: Transfer the supernatant to a new tube and add an appropriate volume of acetonitrile to precipitate proteins. Vortex and centrifuge.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the Dapivirine and internal standard with an appropriate volume of a high-organic solvent mixture.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | Waters BEH C8, 50 × 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., start at low %B, ramp up to elute Dapivirine, then re-equilibrate) |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

| Analytical Run Time | 3.0 min[1] |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | API 5000 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Dapivirine: 330.2 → 158.1 m/z, ²H₄-dapivirine: 334.3 → 119.0 m/z[1] |

| Declustering Potential | 170 V[1] |

| Collision Energy | 48 V[1] |

| Exit Potential | 9 V[1] |

| Dwell Time | Optimized for peak shape and sensitivity |

Visualizations

Caption: Experimental workflow for the quantification of Dapivirine in breast milk.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on Antiretroviral Drug Concentrations in Breast Milk: Validation of a Liquid Chromatography–Tandem Mass Spectrometric Method for the Determination of 7 Anti-Human Immunodeficiency Virus Medications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dapivirine-d11 in Drug Delivery Studies of Vaginal Rings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dapivirine-d11 in the context of drug delivery studies from vaginal rings. While Dapivirine is the active pharmaceutical ingredient (API) for HIV prevention, its deuterated isotopologue, this compound, serves as a critical internal standard for accurate quantification in bioanalytical methods. This document outlines the key experimental protocols and presents relevant data from various studies.

Application: Quantification of Dapivirine Release from Vaginal Rings

This compound is primarily utilized as an internal standard (IS) in sensitive bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the precise and accurate quantification of Dapivirine in various biological matrices and in vitro release media.[1] The use of a stable isotope-labeled internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the robustness and reliability of the results.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and in vitro studies of Dapivirine vaginal rings.

Table 1: Pharmacokinetics of Dapivirine from Vaginal Rings in Human Subjects

| Ring Type/Dosage | Matrix | Parameter | Value | Study Reference |

| 25 mg monthly ring | Plasma | Geometric Mean Ratio (GMR) | Reference | [3][4] |

| 100 mg 3-month ring | Plasma | GMR vs. 25 mg ring | 1.31 - 1.85 | [3][4] |

| 200 mg 3-month ring | Plasma | GMR vs. 25 mg ring | 1.41 - 1.86 | [3][4] |

| 25 mg monthly ring | Cervicovaginal Fluid (CVF) | GMR | Reference | [3][4] |

| 100 mg 3-month ring | CVF | GMR vs. 25 mg ring | 1.45 - 2.87 | [3][4] |

| 200 mg 3-month ring | CVF | GMR vs. 25 mg ring | 1.74 - 2.60 | [3][4] |

| 200 mg DPV-only ring | Plasma | Median Cmax | 0.5 ng/mL | [5] |

| DPV/LNG dual-purpose ring | Plasma | Median Cmax | 0.7 ng/mL | [5] |

| 200 mg DPV-only ring | Plasma | AUC | 143 hrng/mL | [5] |

| DPV/LNG dual-purpose ring | Plasma | AUC | 176 hrng/mL | [5] |

| 200 mg DPV-only ring | Vaginal Fluid | Median AUC | 13,309 hrng/mg | [5] |

| DPV/LNG dual-purpose ring | Vaginal Fluid | Median AUC | 40,897 hrng/mg | [5] |

Table 2: Residual Dapivirine in Vaginal Rings After Use

| Ring Type/Dosage | Duration of Use | Mean Residual Dapivirine | Standard Deviation | % of Loaded Dose | Study Reference |

| 25 mg DPV-only ring | 28 days | 20.6 mg | 0.8 | 82% | [6] |

| 25 mg DPV in DPV/MVC ring | 28 days | 21.6 mg | 1.6 | 86% | [6] |

Table 3: In Vitro Release of Dapivirine from a 25 mg Vaginal Ring

| Release Medium (Isopropanol/Water v/v) | Cumulative Release over 28 days | Release Mechanism | Study Reference |

| 10/90 | - | Partition-controlled | [7][8] |

| 20/80 | ~3.5 mg | Permeation-controlled | [7][8] |

| 30/70 | 8 mg | - | [7] |

Experimental Protocols

Protocol 1: In Vitro Release Testing of Dapivirine Vaginal Rings

This protocol is adapted from studies refining in vitro release methods to better correlate with in vivo performance.[7][8]

Objective: To determine the in vitro release rate of Dapivirine from a vaginal ring.

Materials:

-

Dapivirine-releasing vaginal rings (e.g., 25 mg)

-

250 mL glass flasks with seals

-

Orbital shaking incubator

-

Release medium: Isopropanol (IPA)/water mixtures (e.g., 20/80 v/v)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Pre-weigh each vaginal ring.

-

Place each ring in a separate, labeled 250 mL glass flask.

-

Add 200 mL of the chosen release medium (e.g., 20% IPA in water) to each flask.

-

Seal the flasks and place them in an orbital shaking incubator set to 37°C and 60 rpm.

-

After 24 hours, remove the flasks from the incubator.

-

Withdraw a 1-2 mL aliquot of the release medium for HPLC analysis.

-

Discard the remaining medium and replace it with 100 mL of fresh medium.

-

Repeat steps 4-7 at predetermined time points for the duration of the study (e.g., 28 days).

-

Quantify the concentration of Dapivirine in the collected aliquots using a validated HPLC method.

Data Analysis: Calculate the cumulative amount of Dapivirine released at each time point. The release profile can be used to determine the release kinetics and mechanism (e.g., partition-controlled vs. permeation-controlled). A 20/80 IPA/water mixture has been shown to result in a cumulative release of approximately 3.5 mg of Dapivirine over 28 days, which is comparable to the approximately 4 mg released in vivo.[8]

Protocol 2: Quantification of Dapivirine in Human Plasma using UHPLC-MS/MS

This protocol describes a general method for the quantification of Dapivirine in human plasma, incorporating this compound as an internal standard.[1][2]

Objective: To accurately quantify Dapivirine concentrations in human plasma samples.

Materials:

-

Human plasma samples

-

Dapivirine analytical standard

-

This compound internal standard (IS)

-

Acetonitrile

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system

-

Analytical column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm)[9]

Procedure:

-

Sample Preparation: a. Aliquot a small volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube. b. Add an equal volume of acetonitrile containing a known concentration of the this compound internal standard. This step serves to precipitate plasma proteins. c. Vortex the mixture thoroughly. d. Centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or vial for analysis.

-

UHPLC-MS/MS Analysis: a. Inject the prepared sample extract onto the UHPLC-MS/MS system. b. Perform chromatographic separation using a suitable mobile phase gradient on the specified analytical column. c. Detect and quantify Dapivirine and this compound using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Data Analysis: a. Generate a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Dapivirine and a fixed concentration of this compound IS. b. Plot the peak area ratio of Dapivirine to this compound against the nominal concentration of the calibrators. c. Use the resulting regression equation to calculate the concentration of Dapivirine in the unknown samples. The analytical measuring range for such assays is typically in the picogram per milliliter range (e.g., 20-10,000 pg/mL).[1][2]

References

- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and pharmacokinetics of dapivirine and levonorgestrel vaginal rings for multipurpose prevention of HIV and pregnancy [natap.org]

- 6. natap.org [natap.org]

- 7. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid Phase Extraction Protocol for Dapivirine using Dapivirine-d11 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid phase extraction (SPE) of dapivirine from biological matrices, a critical step for accurate quantification in pharmacokinetic and drug metabolism studies. The method employs a deuterated internal standard, dapivirine-d11, to ensure high precision and accuracy. This document outlines the necessary reagents, a step-by-step experimental workflow, and expected performance metrics based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The protocol is designed to be adaptable for various biological fluids, with specific considerations for plasma and breast milk.

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for the prevention of HIV-1 transmission.[1][2] To accurately assess its efficacy and safety, robust and sensitive bioanalytical methods are required to quantify dapivirine concentrations in complex biological matrices.[1][2] Solid phase extraction is a widely used sample preparation technique that effectively removes interfering substances and concentrates the analyte of interest, leading to cleaner extracts and improved analytical sensitivity.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. This protocol details a comprehensive SPE workflow for the extraction of dapivirine, suitable for subsequent analysis by LC-MS/MS.

Data Presentation

The following tables summarize the performance characteristics of analytical methods for dapivirine quantification that incorporate a solid phase extraction step. These values demonstrate the expected precision, accuracy, and recovery of the described protocol.

Table 1: Method Validation Summary for Dapivirine Quantification

| Parameter | Matrix | Analytical Range (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% Deviation) | Inter-assay Accuracy (% Deviation) |

| Dapivirine | Human Plasma | 20 - 10,000 | 5.58 - 13.89 | 5.23 - 13.36 | -5.61 - 0.75 | -4.30 - 6.24 |

| Dapivirine | Breast Milk | 10 - 1,000 | ≤ 14.6 | ≤ 14.6 | ≤ ± 12.7 | ≤ ± 12.7 |

Data synthesized from published literature.[1][2][6][7]

Table 2: Extraction Efficiency and Matrix Effects

| Analyte | Matrix | QC Level | Matrix Effect (%) | Recovery Efficiency (%) | Processing Efficiency (%) |

| Dapivirine | Cervicovaginal Fluid (Tear Strip) | Low (0.15 ng/strip) | 91.3 | - | - |

| Dapivirine | Cervicovaginal Fluid (Tear Strip) | High (21.3 ng/strip) | 94.2 | - | - |

Data from a validated method for dapivirine in cervicovaginal fluid.[8] The table illustrates typical performance; "Processing Efficiency" is the net result of matrix effect and recovery efficiency.

Experimental Protocol

This protocol is a representative method based on published literature and general SPE principles.[6][7][9][10] Optimization may be required for specific biological matrices or LC-MS/MS systems.

Materials and Reagents:

-

Dapivirine analytical standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid (LC-MS grade)

-

n-Hexane (for lipid disruption in matrices like breast milk)[6][7]

-

Ammonium hydroxide (optional, for pH adjustment)

-

Reversed-phase C18 SPE cartridges

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Standards and Internal Standard Spiking Solution:

-

Prepare stock solutions of dapivirine and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare a working internal standard spiking solution by diluting the this compound stock solution. The final concentration should be appropriate for the expected analyte concentration range.

-

-

Sample Pre-treatment:

-

Thaw biological samples (e.g., plasma, breast milk) to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Spike a known volume of the sample with the this compound internal standard solution.

-

For lipid-rich matrices (e.g., breast milk): Add an equal volume of n-hexane, vortex vigorously for 1 minute, and centrifuge. Discard the upper n-hexane layer and use the lower aqueous layer for the SPE procedure.[6][7]

-

-

Solid Phase Extraction:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the dapivirine and this compound from the cartridge with 1 mL of methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][6]

-

Vortex the reconstituted sample to ensure complete dissolution.

-

-

Analysis:

Visualizations

The following diagrams illustrate the logical workflow of the solid phase extraction protocol.

Caption: Overall workflow of the solid phase extraction protocol for dapivirine.

Caption: Step-by-step process within the SPE cartridge.

References

- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]

- 6. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Quantification of Dapivirine and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. specartridge.com [specartridge.com]

- 10. specartridge.com [specartridge.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Dapivirine and Dapivirine-d11

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dapivirine and its deuterated internal standard, Dapivirine-d11.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Dapivirine and this compound in positive ion mode?

A1: For optimal sensitivity and specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These values are a consensus from various validated methods and should be optimized in your specific instrument.

Q2: Which type of chromatography is suitable for Dapivirine analysis?

A2: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is the most common and effective technique for the separation of Dapivirine.[1][2] C8 or C18 columns are typically used with a gradient elution.[1][3][4]

Q3: What are the typical mobile phases used for Dapivirine LC-MS/MS analysis?

A3: A common mobile phase composition consists of two solvents:

-

Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid.[1]

-

Mobile Phase B: An organic solvent, usually acetonitrile or methanol, also with an acidic modifier like 0.1% formic acid.[1] The acidic modifier helps in the protonation of Dapivirine, leading to better ionization efficiency in positive ion mode.

Q4: What are the key considerations for sample preparation when analyzing Dapivirine in biological matrices?

A4: The choice of sample preparation technique depends on the matrix. For plasma, a simple protein precipitation with acetonitrile is often sufficient.[1][5] For more complex matrices like breast milk or cervicovaginal fluid, a solid-phase extraction (SPE) may be necessary to remove interferences and improve sensitivity.[2][3][4]

Q5: Is a deuterated internal standard like this compound necessary?

A5: Yes, using a stable isotope-labeled internal standard such as this compound is highly recommended. It closely mimics the chromatographic behavior and ionization characteristics of Dapivirine, effectively compensating for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Dapivirine and this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal for Dapivirine/Dapivirine-d11 | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values in your method. Infuse a standard solution directly into the mass spectrometer to optimize and confirm the transitions. |

| Inefficient ionization. | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation. Check the electrospray ionization (ESI) source parameters such as capillary voltage and gas flows. | |

| Sample degradation. | Prepare fresh stock solutions and samples. Investigate the stability of Dapivirine under your storage and experimental conditions. | |

| Clogged LC system or MS interface. | Perform system flushes and check for pressure increases. Clean the ESI probe and MS orifice as per the manufacturer's instructions. | |

| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload. | Dilute the sample or reduce the injection volume. |

| Incompatible injection solvent. | The injection solvent should be weaker than or similar in composition to the initial mobile phase to ensure good peak focusing on the column. | |

| Column degradation or contamination. | Replace the column with a new one. Use a guard column to protect the analytical column from contaminants. | |

| High Background Noise or Interferences | Matrix effects from the biological sample. | Optimize the sample preparation method. Consider using a more rigorous technique like SPE to remove interfering substances.[2][3][4] |

| Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[6] Flush the LC system thoroughly. | |

| Carryover from a previous injection. | Optimize the needle wash procedure in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover. | |

| Inconsistent Retention Times | Unstable pump flow rate. | Check the LC pump for leaks and ensure it is properly primed. |

| Inconsistent mobile phase composition. | Prepare fresh mobile phases daily and ensure they are properly mixed. | |

| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |

| Inaccurate Quantification | Non-linear calibration curve. | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use an appropriate weighting factor for the regression. |

| Poor recovery of the internal standard. | Evaluate the extraction efficiency of this compound during sample preparation. | |

| Degradation of stock or working solutions. | Prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, at low temperatures). |

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of Dapivirine and this compound.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| Dapivirine | 330.1 | 288.1 | 35 - 45 | Positive |

| This compound | 341.2 | 299.2 | 35 - 45 | Positive |

Note: Collision energy should be optimized for your specific instrument to achieve the highest signal intensity.

Table 2: Chromatographic Conditions

| Parameter | Typical Value |